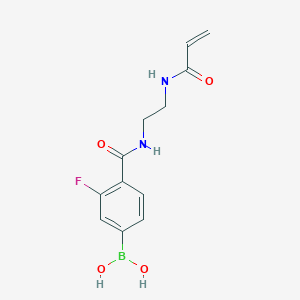
(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid
Übersicht
Beschreibung
“(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid” is a research chemical . It has the CAS number 1313712-90-1 . The chemical formula is C12H14BFN2O4 and it has a molecular weight of 280.06 g/mol .
Synthesis Analysis
The compound has been used in the synthesis of glucose-responsive microneedle patches for closed-loop dual-hormone delivery . It is copolymerized from a monomer mixture containing “(4-((2-acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid” as the glucose-responsive moiety .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: B(C1=CC(=C(C=C1)C(=O)NCCNC(=O)C=C)F)(O)O .Chemical Reactions Analysis
In the context of glucose-responsive microneedle patches, the phenylboronic acid units in the compound can bind to glucose to reversibly shift the net charge of the entire polymeric matrix within microneedles . This allows the release ratio of the negatively charged insulin and the positively charged glucagon analog from the patch to be dynamically tuned upon the fluctuation of blood glucose levels .Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Boronic acids and esters, including this compound, have been incorporated into a number of different macromolecular architectures . These have primarily been used in controlled-release applications, relying on the synthesis of boronic acid-containing block copolymers . The solution self-assembly of such block copolymers allows for the sequestration of materials into the interior of the nanostructures, potentially providing protection from degradation by the surrounding environment or preserving biological activity while simultaneously increasing circulation lifetime in the blood .
Responsive Polymers
This compound has been used in the synthesis of polymers with multiple tunable responses . The inherent Lewis acidity and diol-sensitivity of boronic acid moieties allowed these polymers to respond to changes in pH and glucose concentration .
Thermoresponsive Polymers
Through reversible addition-fragmentation chain transfer (RAFT) copolymerization of boronic acid-containing monomers with N-isopropylacrylamide, well-defined block copolymers were synthesized . These contain a hydrophilic N,N-dimethylacrylamide block and a second, responsive block with temperature-dependent water solubility, making the resulting polymers capable of self-assembly into nanostructures upon heating .
Glucose-Responsive Sensors
In combination with glucose oxidase, redox-responsive ferrocene-modified polymers have been employed as glucose-responsive sensors . This compound could potentially be used in similar applications due to its boronic acid functionality, which is known to interact with diols such as glucose.
pH-Responsive Materials
Polymers with pH-responsive characteristics most often contain weak acid or base functional groups that lead to ionization or neutralization when exposed to a change in pH . This compound, with its boronic acid functionality, can be used to create pH-responsive materials.
Tissue Engineering
Polymeric systems that exhibit reversible changes in conformation or solubility in response to environmental changes are attractive for use in areas like tissue engineering . This compound, with its responsive properties, could potentially be used in the development of such systems.
Wirkmechanismus
Target of Action
Boronic acids and their esters are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
This property allows them to act as Lewis acids and bind to various biological targets .
Biochemical Pathways
Boronic acids and their esters are known to interact with various biochemical pathways due to their ability to form reversible covalent bonds with diols .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water, which can affect their bioavailability .
Result of Action
The ability of boronic acids and their esters to form reversible covalent bonds with diols can lead to various effects, depending on the specific targets and biochemical pathways involved .
Action Environment
The action of (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the pH and glucose concentration can affect the thermoresponsive nature of block copolymers prepared with this compound . Additionally, the stability of boronic acids and their esters in water can also influence their action, efficacy, and stability .
Safety and Hazards
Zukünftige Richtungen
The compound’s glucose-responsive property has potential applications in the development of advanced drug delivery systems, such as the glucose-responsive microneedle patches for closed-loop dual-hormone delivery . These systems could provide a more effective and safer method for managing blood glucose levels in diabetic patients .
Eigenschaften
IUPAC Name |
[3-fluoro-4-[2-(prop-2-enoylamino)ethylcarbamoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BFN2O4/c1-2-11(17)15-5-6-16-12(18)9-4-3-8(13(19)20)7-10(9)14/h2-4,7,19-20H,1,5-6H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROCFBAGKYSGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NCCNC(=O)C=C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



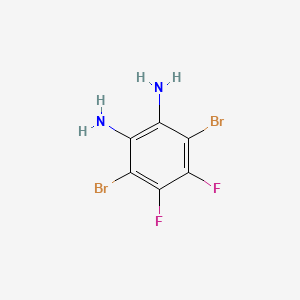
![1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358173.png)
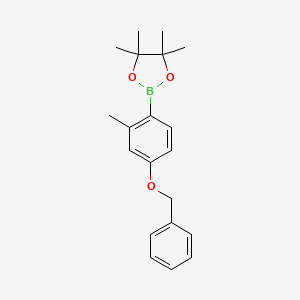
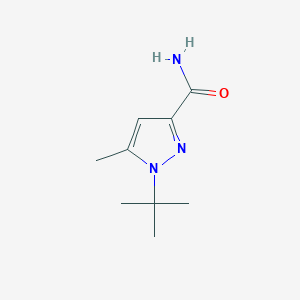
![4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B6358198.png)
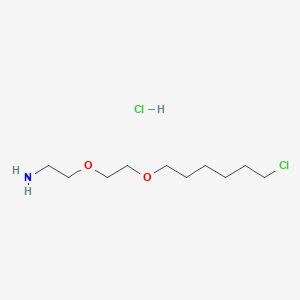
![5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358206.png)

![Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6358218.png)
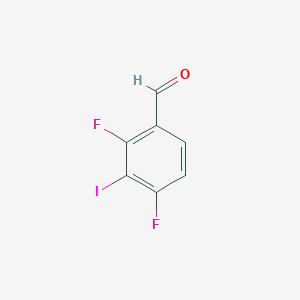
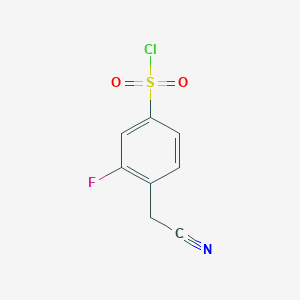
![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)
![7-((2-(Trimethylsilyl)ethoxy)methyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine; 95%](/img/structure/B6358232.png)
![7-[1-(4-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6358234.png)